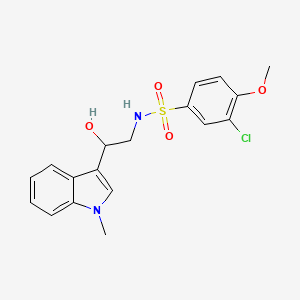

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-21-11-14(13-5-3-4-6-16(13)21)17(22)10-20-26(23,24)12-7-8-18(25-2)15(19)9-12/h3-9,11,17,20,22H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHHHPUAWBZFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex chemical compound with potential biological activities. Its structure includes an indole moiety, which is frequently associated with various pharmacological effects, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is , with a molecular weight of approximately 366.85 g/mol. The presence of a chloro group, hydroxyl group, and sulfonamide functionality suggests a diverse range of interactions with biological targets.

1. Kinase Inhibition

The indole structure is commonly found in many kinase inhibitors. Research indicates that compounds similar to this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, studies have shown that indole derivatives can modulate kinase activity, which is crucial in cancer therapy.

2. GPCR Modulation

The aromatic core structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes. Investigations into the binding affinity of this compound to specific GPCRs could reveal its utility in treating conditions linked to GPCR dysregulation.

3. Antimicrobial Activity

Given the presence of the indole group, there is a hypothesis that this compound may exhibit antimicrobial properties. Indole derivatives are often explored for their antibacterial and antifungal activities, although further studies are necessary to confirm these effects for this specific compound.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. For example, compounds featuring similar structures have demonstrated significant anti-cancer activity against prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells, with IC50 values indicating potent inhibitory effects .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| DU-145 | 0.054 | Apoptosis via caspase activation |

| HeLa | 0.048 | Cell cycle arrest at G2/M phase |

| A549 | 0.243 | Inhibition of tubulin polymerization |

Case Studies

A notable case study involved the synthesis and evaluation of related sulfanilamide-indole hybrids against gastric carcinoma cell lines (BGC-823 and MGC-803). One hybrid exhibited an IC50 value of 0.4 ± 0.1 µM against MGC-803 cells, suggesting that modifications to the indole structure can enhance anti-cancer efficacy .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in Compound 31 increases molecular weight (MW: ~563) and lipophilicity compared to the target compound (MW: ~413.9) but results in lower synthetic yield (43% vs. 71% for 3q ) .

- Compound 3q demonstrates higher synthetic efficiency, likely due to milder reaction conditions and simpler purification .

- Thioether-linked derivatives (e.g., Compound 13 ) introduce sulfur-based interactions but may face metabolic instability due to thiol oxidation .

Pharmacological and Physicochemical Properties

Key Observations :

- The target compound’s hydroxy group enhances HBD count (2 vs.

- Compound H7M ’s triazole-thioether moiety increases HBA (9 vs. 7 in the target compound), favoring interactions with polar residues in enzymes .

- Bis-indole derivatives (e.g., 9e ) exhibit higher LogP (~4.0), suggesting greater membrane permeability but reduced aqueous solubility .

Q & A

Q. Experimental design :

Analog synthesis : Introduce substituents at the indole N-methyl, hydroxyethyl, or methoxy groups .

In vitro assays :

- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Antimicrobial : MIC determination against Gram-positive/negative bacteria .

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity for targets like VEGFR2 or COX-2 .

Data interpretation : Correlate electronic (Hammett σ) or steric parameters (Taft E) with activity trends. For example, bulkier substituents may reduce cell permeability but enhance target specificity .

Advanced: What contradictions exist in the literature regarding the pharmacological efficacy of sulfonamide derivatives, and how can they be resolved?

Q. Contradictions :

- Some studies report potent anticancer activity (IC < 10 µM) , while others note limited efficacy due to poor solubility .

- Divergent antibacterial results: Activity against S. aureus but not E. coli .

Resolution strategies : - Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .

- Dose-response profiling : Use broader concentration ranges (0.1–100 µM) and multiple cell lines.

- Mechanistic studies : Western blotting to confirm target inhibition (e.g., Bcl-2 suppression) .

Advanced: What in vivo models are appropriate for assessing the therapeutic potential of this compound?

- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal) in nude mice, with oral/intraperitoneal administration (10–50 mg/kg) .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution.

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Key findings from analogs : Sulfonamides with hydroxyethyl groups show improved bioavailability but require cytochrome P450 inhibition to prevent rapid metabolism .

Basic: How can impurities in the synthesized compound be identified and minimized?

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates) .

- Recrystallization : Ethanol/water (7:3 v/v) reduces polar impurities.

- Process optimization : Slow addition of reactants and controlled pH (7–8) to suppress side reactions .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

- Lipophilicity : LogP calculations via ChemAxon or ACD/Labs.

- Solubility : QSPR models in MOE or Schrodinger’s QikProp.

- pKa estimation : ADMET Predictor to identify ionizable groups (e.g., sulfonamide NH, ~9.5) .

Validation : Compare predictions with experimental shake-flask (LogP) or potentiometric titration (pKa) data .

Advanced: How does the crystal packing of this sulfonamide influence its stability and formulation?

- Hydrogen bonding : N–H···O interactions form 2D networks, enhancing thermal stability (TGA decomposition >200°C) .

- Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to hydrophobic indole and methoxy groups .

- Formulation : Co-crystals with succinic acid improve dissolution rates for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.